molecular formula C16H13ClN2OS B2411285 3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 900866-77-5

3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2411285
CAS No.: 900866-77-5
M. Wt: 316.8
InChI Key: JYLDXRVRGKCJGO-UHFFFAOYSA-N
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Description

3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 4,7-dimethyl-2-aminobenzothiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted benzamides.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of dihydrobenzothiazoles.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)benzamide: Lacks the chlorine and dimethyl substituents.

    3-chloro-N-(1,3-benzothiazol-2-yl)benzamide: Lacks the dimethyl substituents.

    N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide: Lacks the chlorine substituent.

Uniqueness

3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both chlorine and dimethyl substituents, which can enhance its biological activity and selectivity. The combination of these substituents can improve the compound’s ability to interact with specific molecular targets, making it a promising candidate for further research and development .

Properties

IUPAC Name

3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-9-6-7-10(2)14-13(9)18-16(21-14)19-15(20)11-4-3-5-12(17)8-11/h3-8H,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLDXRVRGKCJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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